molecular formula C23H19FN4O3S B12260592 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B12260592
M. Wt: 450.5 g/mol
InChI Key: CHDSUBSQSICVMB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as trisodium citrate dihydrate and solvents like aqueous ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyran ring.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and compounds with cyano and amino functional groups. Examples include:

Uniqueness

The uniqueness of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate lies in its combination of functional groups and the resulting chemical properties

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family, notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a pyran ring structure with multiple functional groups, including an amino group, cyano group, and a carboxylate moiety. These structural elements contribute to its reactivity and biological activity. The presence of the 2-fluorophenyl group and the sulfanyl linkage enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies have shown that certain derivatives can inhibit Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Fungal Activity : Some pyran derivatives have demonstrated antifungal activity, making them candidates for treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of ethyl 6-amino-5-cyano compounds has been investigated in several studies. The mechanism often involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines. For example:

  • Cytokine Modulation : Research has indicated that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .

Anticancer Activity

The anticancer properties of ethyl 6-amino-5-cyano derivatives have garnered significant attention:

  • Inhibition of Tumor Cell Proliferation : Studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values indicate effective concentrations for inducing cytotoxicity .
Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)27.6Induction of apoptosis via mitochondrial pathways
A549 (Lung)29.3Cell cycle arrest at G1 phase

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial-dependent pathways.
  • Modulation of Signaling Pathways : By influencing signaling cascades such as NF-kB and MAPK pathways, this compound can alter cellular responses to stress and inflammation .

1. Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized a series of pyran derivatives, including ethyl 6-amino-5-cyano variants, to evaluate their anticancer effects against MDA-MB-231 cells. The study revealed that modifications to the pyran structure significantly impacted cytotoxicity and selectivity towards cancer cells .

2. Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of ethyl 6-amino derivatives against Staphylococcus aureus and Candida albicans. Results indicated a promising inhibitory effect, highlighting their potential as therapeutic agents against infectious diseases .

Properties

Molecular Formula

C23H19FN4O3S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H19FN4O3S/c1-3-30-23(29)20-18(12-32-22-14(10-25)9-8-13(2)28-22)31-21(27)16(11-26)19(20)15-6-4-5-7-17(15)24/h4-9,19H,3,12,27H2,1-2H3

InChI Key

CHDSUBSQSICVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=C(C=CC(=N3)C)C#N

Origin of Product

United States

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